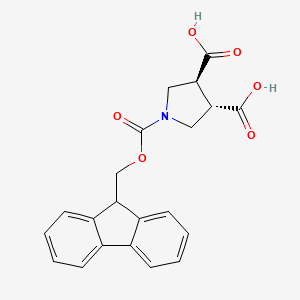
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid, commonly referred to as Fmoc-Pyr-(D)-Phe (FPP), is a molecule used in scientific research for various applications. It is a derivative of pyrrolidine-3,4-dicarboxylic acid, which is a non-proteinogenic amino acid. FPP is commonly used in solid-phase peptide synthesis due to its ability to protect the amino group of the amino acid.
作用机制
The mechanism of action of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves the protection of the amino group of amino acids during the synthesis of peptides. The Fmoc group is removed using a basic solution, such as piperidine, to expose the amino group for further synthesis. This compound also modifies the surface of proteins, which can alter their interactions with other proteins.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects, as it is not used in vivo. However, it is widely used in the synthesis of peptides, which can have various biochemical and physiological effects depending on the peptide synthesized.
实验室实验的优点和局限性
The advantages of using (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid in lab experiments include its ability to protect the amino group of amino acids during the synthesis of peptides, which can result in higher yields and purities of synthesized peptides. This compound is also widely available and relatively inexpensive. The limitations of using this compound include its potential to cause side reactions during the synthesis process, which can result in the formation of unwanted byproducts.
未来方向
For (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid include the development of new protecting groups for amino acids and the synthesis of new peptides for various applications, such as drug development and protein engineering. This compound can also be used in the study of protein-protein interactions to gain a better understanding of the mechanisms underlying various biological processes. Additionally, this compound can be used in the development of new materials, such as hydrogels, for various applications.
合成方法
The synthesis of (3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid involves the protection of the amino group of pyrrolidine-3,4-dicarboxylic acid with Fmoc group. The reaction is carried out in the presence of a base, such as diisopropylethylamine (DIPEA), and a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). The Fmoc group is then removed using a basic solution, such as piperidine, to obtain this compound.
科学研究应用
(3S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid is widely used in solid-phase peptide synthesis as a protecting group for the amino group of amino acids. It is also used in the synthesis of various peptides, such as neuropeptides, due to its ability to protect the amino group during the synthesis process. This compound is also used in the study of protein-protein interactions, as it can be used to modify the surface of proteins to study their interactions with other proteins.
属性
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c23-19(24)16-9-22(10-17(16)20(25)26)21(27)28-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-18H,9-11H2,(H,23,24)(H,25,26)/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZCXNOCUYEXSK-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

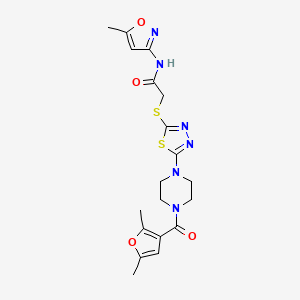
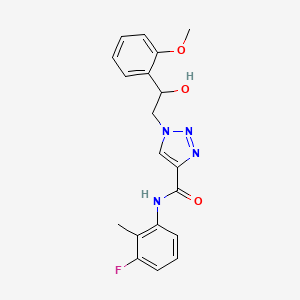
![N-(2-(trifluoromethyl)phenyl)-2-(5,7,8-trimethyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2554627.png)
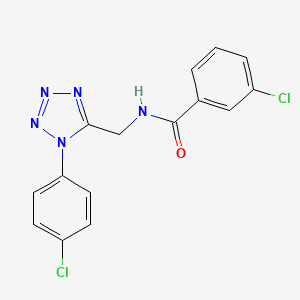
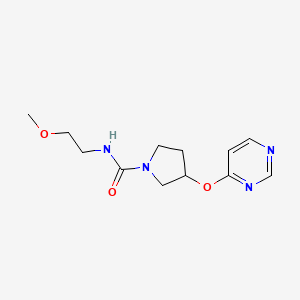
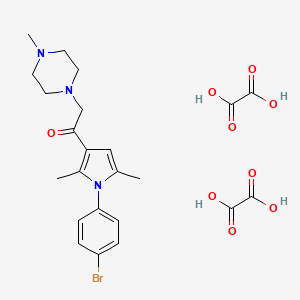
![N1-(5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine dioxalate](/img/structure/B2554632.png)
![N-(4-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2554633.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-chlorobenzoate](/img/structure/B2554637.png)
![N-(2,3-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2554638.png)
![7-(2-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-thiol](/img/structure/B2554642.png)

![[(8-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetic acid](/img/structure/B2554644.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)